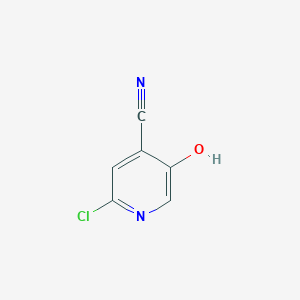

2-Chloro-5-hydroxyisonicotinonitrile

Description

Contextual Significance of Pyridine (B92270) Derivatives with Multiple Functional Groups

Pyridine derivatives endowed with multiple functional groups are central to the development of new chemical entities. The specific arrangement of substituents on the pyridine ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, the introduction of halogen atoms can enhance metabolic stability and membrane permeability, while hydroxyl groups can serve as key hydrogen bond donors, improving binding affinity to biological targets. nih.gov The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be transformed into other functionalities, further expanding the chemical space accessible from a common intermediate. The combination of these groups on a single pyridine scaffold, as seen in 2-Chloro-5-hydroxyisonicotinonitrile, creates a highly versatile building block for the synthesis of complex molecular architectures. cymitquimica.com

Overview of Synthetic Challenges and Opportunities in Halogenated and Hydroxylated Nitropyridines

The synthesis of polysubstituted pyridines, particularly those bearing a combination of halo, hydroxy, and cyano or nitro groups, presents significant synthetic challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609), often necessitating harsh reaction conditions. nih.gov Furthermore, the directing effects of the various substituents must be carefully considered to achieve the desired regioselectivity.

The introduction of a halogen onto the pyridine ring can be accomplished through various methods, though selective halogenation at a specific position in the presence of other functional groups can be difficult to achieve. nih.gov Similarly, the direct hydroxylation of a pyridine ring is often challenging. A common strategy involves the synthesis of a methoxy-substituted pyridine followed by demethylation, which itself can require harsh reagents like boron tribromide or hydrobromic acid. patsnap.com The synthesis of nitropyridines can also be problematic, with nitration reactions sometimes leading to mixtures of isomers and requiring stringent safety precautions. google.comgoogle.com

These challenges, however, also create opportunities for the development of novel synthetic methodologies. The demand for efficient and selective routes to functionalized pyridines has spurred research into new catalytic systems and reaction pathways. For example, methods for the direct C-H functionalization of pyridines are a growing area of interest, offering a more atom-economical approach to these valuable compounds.

General Academic Relevance within Organic Synthesis and Methodological Development

The academic relevance of a compound like this compound lies in its potential as a versatile scaffold for the synthesis of a diverse range of more complex molecules. cymitquimica.com Chemical suppliers market such compounds as building blocks for laboratory research, indicating their utility in the exploration of new chemical space. cymitquimica.com While specific academic studies focusing on this compound are not widely documented, its structural features suggest a number of potential applications in methodological development. For instance, it could be used as a test substrate for new cross-coupling reactions, or as a starting material for the synthesis of novel ligands for catalysis. The presence of three distinct functional groups (chloro, hydroxyl, and cyano) at specific positions on the pyridine ring allows for a variety of selective chemical transformations, making it an attractive tool for synthetic chemists.

Although currently listed as a discontinued (B1498344) product by some suppliers, its availability as a research chemical suggests a role in exploratory synthesis and drug discovery programs. cymitquimica.com The lack of extensive literature on this specific compound may also indicate that it is a relatively new or understudied molecule, representing an opportunity for future research to uncover its potential applications.

Compound Data Tables

Table 1: this compound and its Properties

| Property | Value | Source |

| Chemical Name | This compound | cymitquimica.com |

| CAS Number | 1445968-07-9 | N/A |

| Molecular Formula | C₆H₃ClN₂O | cymitquimica.com |

| Molecular Weight | 154.55 g/mol | cymitquimica.com |

| Description | Versatile small molecule scaffold | cymitquimica.com |

| Intended Use | For lab use only | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-hydroxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-6-1-4(2-8)5(10)3-9-6/h1,3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRCNJLCDKRMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 Hydroxyisonicotinonitrile

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 2-chloro-5-hydroxyisonicotinonitrile (I), several key disconnection strategies can be envisioned, primarily revolving around the cleavage of carbon-heteroatom and carbon-carbon bonds of the pyridine (B92270) ring.

A primary disconnection approach involves the functional group interconversion (FGI) of the chloro and hydroxyl substituents, leading to a simpler pyridine core. For instance, the chloro group at C2 can be installed from a hydroxyl group, and the hydroxyl group at C5 can be introduced via various methods or carried through the synthesis with a protecting group. This leads back to a substituted pyridine-4-carbonitrile precursor.

Another key disconnection strategy targets the bonds of the pyridine ring itself, suggesting a de novo synthesis. This approach would involve the cyclization of acyclic precursors to construct the pyridine ring with the desired substituents or their precursors already in place. A logical disconnection would be at the C2-C3 and C5-C6 bonds, suggesting a condensation reaction between a 1,3-dicarbonyl compound equivalent and an amino-nitrile component.

A representative retrosynthetic analysis is depicted below:

Figure 1: A plausible retrosynthetic pathway for this compound.

Figure 1: A plausible retrosynthetic pathway for this compound.This analysis highlights two major synthetic routes: the functionalization of a pre-existing pyridine ring and the construction of the ring from acyclic precursors.

De Novo Pyridine Ring Formation Approaches Leading to this compound Scaffolds

The de novo synthesis of the pyridine ring offers a convergent and often highly flexible approach to complex substitution patterns. These methods typically involve the condensation of smaller fragments to build the heterocyclic core.

Cyclization Reactions with Nitrile and Halogen Functionalities

The construction of the this compound scaffold can be envisioned through cyclocondensation reactions. A plausible strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an aminonitrile derivative. For instance, a β-ketoester or a related species could react with an amino-cyano-acetamide derivative, followed by chlorination and dehydration to furnish the desired pyridine ring.

One established method for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). advancechemjournal.com Modifications of this reaction could potentially be employed. A more direct approach might involve the use of a malononitrile (B47326) dimer or a related C3 synthon, which could cyclize with a component providing the remaining C2 and nitrogen atoms.

| Reaction Type | Key Reactants | Typical Conditions | Potential Outcome |

| Modified Hantzsch Synthesis | β-ketoester, aldehyde, ammonia derivative | Heat, often with a catalyst | Dihydropyridine, followed by oxidation |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-dicarbonyl compound | Basic catalyst (e.g., piperidine) | 2-Pyridone derivative |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated carbonyl compound | Thermal | Substituted pyridine |

The data in this table is based on general knowledge of pyridine synthesis and may not be specific to the target molecule.

Strategies for Regiocontrol in Pyridine Annulation

A significant challenge in de novo pyridine synthesis is achieving the correct regiochemistry, particularly with unsymmetrical precursors. The substitution pattern of the reactants plays a crucial role in directing the cyclization. For the synthesis of this compound, the precursors must be carefully chosen to ensure the chloro, hydroxyl, and nitrile groups are positioned correctly.

The regioselectivity of the cyclization is often governed by the relative reactivity of the electrophilic and nucleophilic centers in the acyclic precursors. For example, in a condensation reaction, the more electrophilic carbonyl group will typically react with the primary amine first. Subsequent cyclization and aromatization steps then lock in the substitution pattern. The use of pre-functionalized synthons, where the desired groups are already in place, can be a powerful strategy to control regiochemistry.

Functional Group Interconversion Strategies on Pyridine Nuclei

An alternative and often more common approach to synthesizing polysubstituted pyridines is through the modification of a pre-existing, simpler pyridine derivative. This strategy relies on the regioselective introduction of the desired functional groups.

Regioselective Introduction of the Chloro Substituent

The introduction of a chlorine atom at the C2 position of a pyridine ring can be achieved through several methods. If starting from a 2-hydroxypyridine (B17775) derivative, chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This reaction proceeds via the formation of a pyridyl phosphate (B84403) ester intermediate, which is then displaced by chloride.

Alternatively, direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, under forcing conditions or with the use of specific catalysts, direct chlorination can be achieved. For instance, vapor-phase chlorination at high temperatures has been reported for the synthesis of chlorinated pyridines. googleapis.com

| Starting Material | Reagent | Typical Conditions | Yield (%) |

| 2-Hydroxypyridine-4-carbonitrile | POCl₃ | 100-120 °C | 85-95 |

| 5-Hydroxypyridine-4-carbonitrile | N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | 60-75 |

| Pyridine-4-carbonitrile | Cl₂ (gas), catalyst | High temperature, vapor phase | Variable |

The data in this table is illustrative and based on general procedures for pyridine chlorination.

Stereospecific Hydroxylation and Protecting Group Manipulations

The introduction of a hydroxyl group at the C5 position can be accomplished through various methods. One common strategy is to start with a precursor that already contains the hydroxyl group or a protected form of it. The methoxy (B1213986) group is a common precursor for the hydroxyl group, and its cleavage to the corresponding phenol (B47542) can be achieved using strong acids like HBr or BBr₃.

Protecting groups are essential for managing the reactivity of the hydroxyl group during other synthetic transformations, such as chlorination. tandfonline.com Common protecting groups for phenols and hydroxypyridines include ethers (e.g., methyl, benzyl, methoxymethyl (MOM)) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBS)). nih.gov The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Methyl (Me) | Methyl iodide, base | BBr₃, CH₂Cl₂ |

| Benzyl (Bn) | Benzyl bromide, base | H₂, Pd/C |

| Methoxymethyl (MOM) | MOM-Cl, base | Acid (e.g., HCl) |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, imidazole | TBAF, THF |

The synthesis of this compound can therefore be envisaged starting from a 5-methoxypyridine-4-carbonitrile derivative. Regioselective chlorination at the C2 position, followed by deprotection of the methoxy group, would yield the final product. The specific reaction conditions for these steps would need to be carefully optimized to maximize yield and minimize side reactions.

Nitrile Group Formation and Transformation from Precursors

The introduction of the nitrile (cyano) group onto the pyridine ring is a pivotal step in the synthesis of this compound. This can be achieved through direct cyanation reactions or by the transformation of other functional groups, such as amides.

Direct cyanation of a pre-functionalized pyridine ring is a common strategy. These methods often involve the displacement of a leaving group, typically a halogen, by a cyanide source. While numerous procedures exist for introducing a cyano group at the 2-position of a pyridine moiety, they frequently rely on the substitution of a halogen like bromine or fluorine. google.comgoogle.com These reactions are typically conducted in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). google.comgoogle.com

Historically, many cyanation routes employed heavy metal reagents, such as cuprous cyanide. google.comgoogle.com However, these methods often present challenges, including poor yields and the generation of toxic effluents, which are particularly problematic for large-scale industrial production. google.comgoogle.com

To circumvent these issues, alternative processes have been developed. One such method involves the cyanation of 2-halopyridine compounds using an activating agent and a cyanide source in a polar solvent. google.com For instance, the reaction of 3-chloro-2-fluoro-5-trifluoromethylpyridine with sodium cyanide in the presence of 4-dimethylaminopyridine (B28879) as an activating agent in propionitrile (B127096) can produce 3-chloro-2-cyano-5-trifluoromethylpyridine in good yield. google.com Another approach utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between a 2-halopyridine and a metal cyanide like sodium cyanide, offering high yields. google.com

Table 1: Comparison of Cyanation Methodologies for Pyridine Derivatives

| Method | Reagents | Solvent | Catalyst | Advantages | Disadvantages |

| Classical Cyanation | Cuprous Cyanide | DMF | None | Established method | Use of heavy metals, toxic waste |

| Activated Cyanation | Sodium Cyanide | Propionitrile | 4-dimethylaminopyridine | Avoids heavy metals | Requires activating agent |

| Phase-Transfer Catalysis | Sodium Cyanide | Biphasic | Tetrabutylammonium Bromide | High yield, milder conditions | Requires catalyst |

This table provides a summary of different approaches to pyridine cyanation based on available literature.

An alternative to direct cyanation is the dehydration of a corresponding amide precursor, 2-chloro-5-hydroxyisonicotinamide. This transformation is a fundamental reaction in organic synthesis. A variety of dehydrating agents can be employed for this purpose.

For a related compound, 2-chloro-5-fluoronicotinonitrile, a two-step process starting from the corresponding aldehyde has been reported. The aldehyde is first converted to an oxime using hydroxylamine (B1172632) hydrochloride. The intermediate oxime is then dehydrated using 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like dichloromethane (B109758) under reflux to yield the nitrile. chemicalbook.com This method demonstrates a viable route from an aldehyde to a nitrile under relatively mild conditions.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve safety. rasayanjournal.co.in For pyridine derivatives, this includes the use of greener solvents, catalysts, and reaction conditions. researchgate.net

Microwave-assisted synthesis has been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and reduced solvent usage. nih.govacs.org One-pot multicomponent reactions are another cornerstone of green synthesis, as they enhance atom economy and reduce the number of purification steps. nih.govacs.org

The use of environmentally benign and reusable catalysts is also a key aspect of sustainable synthesis. bhu.ac.in For example, activated fly ash has been reported as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines. bhu.ac.in While not directly applied to this compound, this demonstrates the potential for using waste materials as catalysts in heterocyclic synthesis.

The pursuit of sustainable routes to this compound would involve exploring solvent-free conditions, utilizing energy-efficient methods like microwave irradiation, and developing recyclable catalytic systems. researchgate.net

Solvent-Free or Low-Solvent Reaction Systems

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern approaches seek to minimize or eliminate solvent use.

Mechanochemical Synthesis: Grinding and ball-milling techniques, which fall under the umbrella of mechanochemistry, offer a solvent-free alternative for various reactions. chemicalbook.com In the proposed synthesis of this compound, the initial functionalization of the pyridine ring could potentially be achieved under solvent-free conditions. For instance, the cyanation of a pre-functionalized pyridine derivative might be amenable to mechanochemical activation, which enhances reactivity through direct mechanical energy input. chemicalbook.com This method can lead to higher yields, shorter reaction times, and simpler product isolation. chemicalbook.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been recognized as a green chemistry tool that can accelerate reaction rates and improve yields, often in low-solvent or solvent-free conditions. guidechem.com The synthesis of various pyridine derivatives has been successfully demonstrated using microwave assistance, achieving excellent yields in a fraction of the time required for conventional heating. guidechem.com For the synthesis of this compound, steps such as the chlorination of a pyridine precursor could be adapted to a microwave-assisted protocol, potentially reducing the need for high-boiling, hazardous solvents.

Ultrasound-Assisted Synthesis: Sonication provides another energy-efficient method to promote chemical reactions. The acoustic cavitation generated by ultrasound can enhance mass transfer and create localized high-temperature and high-pressure zones, thereby accelerating reaction rates. google.com The synthesis of functionalized pyridines has been effectively carried out using ultrasound, suggesting its applicability to the synthesis of this compound. google.com

| Methodology | Potential Application in Synthesis | Key Advantages | Supporting Evidence |

| Mechanochemistry | Cyanation of pyridine ring | Solvent-free, reduced waste, simple work-up | General principles of green chemistry in pyrimidine (B1678525) synthesis chemicalbook.com |

| Microwave-Assisted | Chlorination of pyridine precursor | Rapid, high yields, low energy consumption | Efficient synthesis of pyridine derivatives guidechem.com |

| Ultrasound-Assisted | Formation of the pyridine scaffold | Enhanced reaction rates, milder conditions | Preparation of functionalized pyridines google.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govguidechem.com A high atom economy indicates a more sustainable process with minimal waste generation. nih.govnih.gov

A hypothetical synthesis of this compound from 2-amino-5-hydroxypyridine (B112774) via a Sandmeyer reaction would involve several steps, each with its own atom economy. The Sandmeyer reaction itself, while a powerful tool for introducing a variety of functional groups, can have a poor atom economy due to the use of stoichiometric reagents like sodium nitrite (B80452) and copper salts, which generate significant byproducts. nih.govorganic-chemistry.org

For example, the diazotization of 2-amino-5-hydroxypyridine would use sodium nitrite and a mineral acid, generating water and a salt as byproducts. The subsequent displacement of the diazonium group with a chlorine atom using a copper(I) chloride catalyst would also generate byproducts.

Theoretical Atom Economy Calculation (Illustrative Example):

Let's consider a simplified, hypothetical final step: the chlorination of a precursor like 5-hydroxyisonicotinonitrile.

Reaction: C₆H₄N₂O + SO₂Cl₂ → C₆H₃ClN₂O + SO₂ + HCl

| Reactant/Product | Formula | Molecular Weight ( g/mol ) |

| 5-hydroxyisonicotinonitrile | C₆H₄N₂O | 120.11 |

| Thionyl chloride | SOCl₂ | 118.97 |

| This compound | C₆H₃ClN₂O | 154.55 |

| Sulfur dioxide | SO₂ | 64.07 |

| Hydrogen chloride | HCl | 36.46 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (154.55 / (120.11 + 118.97)) x 100 ≈ 64.6%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant atoms in this hypothetical step would end up as waste. Improving atom economy would necessitate the development of catalytic addition reactions that minimize the formation of byproducts. nih.gov

Development of Eco-Friendly Reagents and Catalysts

The choice of reagents and catalysts is paramount in developing a green synthetic route. Traditional methods for chlorination often employ harsh reagents like phosphorus oxychloride or phosphorus pentachloride, which are hazardous and produce corrosive byproducts. orgsyn.org

Greener Chlorinating Agents: Research into more environmentally friendly chlorination methods is ongoing. A photocatalytic process using iron and sulfur catalysts activated by blue light has been developed to add chlorine atoms to organic molecules, avoiding harsh chemicals and high temperatures. psu.edu Such a method could potentially be adapted for the chlorination of a suitable pyridine precursor in the synthesis of this compound.

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as they can enable reactions with higher atom economy and reduce energy consumption. For the synthesis of pyridine derivatives, a range of catalytic systems have been explored.

Magnetically Recoverable Catalysts: To address the issue of catalyst separation and recycling, magnetically recoverable nanocatalysts have been developed. orgsyn.org These catalysts, often based on an iron oxide core, can be easily removed from the reaction mixture using a magnet and reused multiple times, reducing waste and cost. orgsyn.org Such catalysts could be designed for specific steps in the synthesis of this compound.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. While not yet specifically reported for this compound, the hydroxylation of pyridine rings has been achieved using enzymatic systems. nih.gov Future research could explore the use of engineered enzymes for the selective hydroxylation of a suitable isonicotinonitrile precursor.

Photocatalysis: Light-driven reactions can often proceed under mild conditions. The C3-hydroxylation of pyridine N-oxides via photochemical valence isomerization is a documented example of a photocatalytic approach to functionalizing the pyridine ring. nih.gov This strategy could offer a novel route to introducing the hydroxyl group in the synthesis of this compound.

| Eco-Friendly Approach | Target Transformation | Potential Benefit | Supporting Evidence |

| Photocatalytic Chlorination | Chlorination of pyridine ring | Avoids harsh reagents, mild conditions | Iron/sulfur photocatalysis for chlorination psu.edu |

| Magnetically Recoverable Catalysts | Various catalytic steps | Easy separation and recycling, reduced waste | Use in the synthesis of pyridine derivatives orgsyn.org |

| Biocatalysis | Hydroxylation of pyridine ring | High selectivity, mild conditions, biodegradable | Enzymatic hydroxylation of pyridines nih.gov |

| Photochemical Isomerization | Hydroxylation of pyridine N-oxide precursor | Novel route to hydroxylation, mild conditions | C3-hydroxylation of pyridine N-oxides nih.gov |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloro 5 Hydroxyisonicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyridine (B92270) Ring System

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for pyridines bearing a good leaving group, particularly when the ring is activated by electron-withdrawing substituents. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

Role of the Chloro Group as a Leaving Group in SNAr Reactions

In 2-Chloro-5-hydroxyisonicotinonitrile, the chlorine atom at the C2 position serves as an effective leaving group in SNAr reactions. The C-Cl bond is polarized, rendering the C2 carbon electrophilic and susceptible to attack by nucleophiles. The stability of the departing chloride ion also contributes to its efficacy as a leaving group. The attack of a nucleophile at the C2 position disrupts the aromaticity of the pyridine ring, leading to the formation of a negatively charged intermediate. nih.govyoutube.com The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. This addition-elimination sequence is a hallmark of the SNAr mechanism. masterorganicchemistry.com

Impact of Nitrile and Hydroxyl Electron-Withdrawing/Donating Effects on SNAr Pathways

The reactivity of the pyridine ring towards nucleophilic attack is significantly influenced by the electronic properties of its substituents. In this compound, the nitrile group (-CN) at the C4 position and the hydroxyl group (-OH) at the C5 position play crucial roles.

The nitrile group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence deactivates the entire ring towards electrophilic attack but, more importantly, it strongly activates the ring for nucleophilic aromatic substitution. The nitrile group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C2 or C6 positions.

The combined electronic effects of the nitrile and hydroxyl groups on the SNAr reactivity are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on SNAr at C2 |

| Chloro | C2 | -I | Weak +M | Leaving Group |

| Nitrile | C4 | -I | -M | Strong Activation |

| Hydroxyl | C5 | -I | +M | Moderate Deactivation (or weak activation depending on conditions) |

Kinetic Investigations and Rate-Determining Steps in SNAr Processes

The rate-determining step is generally the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com This step involves the disruption of aromaticity and has a higher activation energy compared to the subsequent elimination of the leaving group. The stability of the Meisenheimer intermediate is a key factor influencing the reaction rate. Factors that stabilize this intermediate, such as strong electron-withdrawing groups, will increase the reaction rate.

A hypothetical study on the reaction of this compound with a series of para-substituted anilines could yield a Hammett plot. A positive rho (ρ) value would be expected, indicating that electron-withdrawing substituents on the nucleophile decrease the reaction rate, which is consistent with the development of positive charge on the nucleophile in the transition state of the rate-determining step.

Formation and Characterization of Meisenheimer Complexes

Meisenheimer complexes are crucial intermediates in SNAr reactions and, in some cases, can be stable enough to be isolated and characterized. psu.edu These complexes are formed by the addition of an electron-rich species to an electron-poor aromatic ring. psu.edu In the case of this compound, the attack of a nucleophile at the C2 position would lead to a Meisenheimer complex where the negative charge is delocalized over the pyridine ring and the nitrile group.

The stability of this intermediate is enhanced by the electron-withdrawing nature of the nitrile group. Spectroscopic techniques such as NMR and UV-Vis are instrumental in characterizing these transient species. For instance, the formation of a Meisenheimer complex is often accompanied by the appearance of a new, upfield-shifted proton signal in the ¹H NMR spectrum, corresponding to the sp³-hybridized carbon bearing both the nucleophile and the leaving group.

Electrophilic Aromatic Substitution (EAS) Considerations on the Pyridine Nucleus

Deactivated Pyridine Ring Reactivity towards Electrophiles

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the inductive effect of the electronegative nitrogen atom. This intrinsic deactivation makes electrophilic aromatic substitution (EAS) on pyridine significantly more difficult than on benzene. The presence of additional electron-withdrawing groups, such as the chloro and nitrile groups in this compound, further deactivates the ring towards electrophilic attack.

The hydroxyl group, being an activating group, would direct an incoming electrophile to the ortho and para positions relative to itself. However, the strong deactivating influence of the ring nitrogen and the other substituents would likely render the molecule inert to all but the most forcing EAS conditions. Any potential electrophilic attack would be highly disfavored.

The relative reactivity towards a hypothetical electrophilic nitration is presented below.

| Compound | Relative Rate of Nitration (Hypothetical) |

| Benzene | 1 |

| Pyridine | ~10⁻⁶ |

| This compound | <<10⁻⁶ |

Regioselectivity in EAS Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. In this compound, the directing effects of the substituents must be considered. The hydroxyl group is a strong activating group and an ortho-, para-director. The chlorine atom and the nitrile group are deactivating groups and meta-directors.

Given the positions of the substituents, the hydroxyl group at C5 would direct incoming electrophiles to the C6 and C4 positions. However, the C4 position is already substituted with a nitrile group. The chlorine at C2 and the nitrile at C4 would direct incoming electrophiles to the C3 and C5 positions (relative to the nitrile) and C3 and C5 positions (relative to the chlorine). The confluence of these directing effects suggests that electrophilic substitution is most likely to occur at the C6 or C3 position. The strong activating effect of the hydroxyl group would likely favor substitution at the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution (EAS) of this compound

| Position | Activating/Deactivating Group | Directing Effect | Predicted Outcome |

| C3 | Chlorine (meta-director), Nitrile (meta-director) | Favorable | Possible site of substitution |

| C6 | Hydroxyl (ortho, para-director) | Highly Favorable | Most likely site of substitution |

Transformations Involving the Nitrile (–CN) Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis and Derivatization Pathways (e.g., to Carboxylic Acids, Amides, Esters)

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemguide.co.ukmasterorganicchemistry.com The reaction typically proceeds through an amide intermediate. chemistrysteps.comyoutube.com

Acid-catalyzed hydrolysis: Treatment with a strong acid like hydrochloric acid would protonate the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide would yield 2-chloro-5-hydroxyisonicotinic acid. chemguide.co.uk

Base-catalyzed hydrolysis: Reaction with a strong base such as sodium hydroxide (B78521) involves the direct attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com This would initially form the corresponding carboxylate salt, which upon acidification would yield the carboxylic acid. chemguide.co.uk

The intermediate amide, 2-chloro-5-hydroxyisonicotinamide, can potentially be isolated under controlled conditions. The resulting carboxylic acid can be further derivatized to esters through Fischer esterification with an alcohol in the presence of an acid catalyst.

Reduction Chemistry of the Nitrile Group (e.g., to Amines, Aldehydes)

The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding (2-chloro-5-hydroxypyridin-4-yl)methanamine. chemguide.co.uk Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) is also a common method for this transformation. wikipedia.orgcommonorganicchemistry.com To avoid the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, the reaction is often carried out in the presence of ammonia (B1221849). commonorganicchemistry.com

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H). The reaction is typically performed at low temperatures to prevent over-reduction to the amine. Subsequent hydrolysis of the intermediate imine yields 2-chloro-5-hydroxyisonicotinaldehyde.

Table 2: Summary of Nitrile Group Reduction Products

| Reagent | Product | Functional Group Transformation |

| LiAlH₄ or H₂/Catalyst | (2-chloro-5-hydroxypyridin-4-yl)methanamine | -CN → -CH₂NH₂ |

| DIBAL-H, then H₂O | 2-chloro-5-hydroxyisonicotinaldehyde | -CN → -CHO |

Cycloaddition Reactions Involving the Nitrile Functionality

Nitriles can participate as a 2π component in cycloaddition reactions, such as the [2+2+2] cycloaddition, to form new heterocyclic systems. byjus.com For instance, co-cyclotrimerization of this compound with two molecules of an alkyne, catalyzed by a transition metal complex, could potentially lead to the formation of a substituted 2,2'-bipyridine (B1663995) derivative. The feasibility and regioselectivity of such reactions would depend on the specific alkyne and catalyst employed.

Reactivity of the Hydroxyl (–OH) Group

The phenolic hydroxyl group in this compound is a reactive site for various transformations.

Acylation, Alkylation, and Etherification Reactions

Acylation: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. For example, reaction with acetyl chloride would yield 2-chloro-4-cyano-3-pyridyl acetate.

Alkylation and Etherification: The hydroxyl group can be converted into an ether through O-alkylation. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a strong base, like sodium hydride (NaH), to form an alkoxide. masterorganicchemistry.compressbooks.pub This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide to form the corresponding ether. masterorganicchemistry.combyjus.comyoutube.com For example, reaction with methyl iodide after deprotonation would yield 2-chloro-5-methoxyisonicotinonitrile. The choice of base and solvent is crucial to control the chemoselectivity between N- and O-alkylation in similar heterocyclic systems. nih.gov

Table 3: Common Reactions of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl chloride | 2-chloro-4-cyano-3-pyridyl acetate |

| Alkylation/Etherification | 1. NaH, 2. CH₃I | 2-chloro-5-methoxyisonicotinonitrile |

Tautomerism (Pyridone-Hydroxypyridine) and its Influence on Reactivity

The this compound molecule exhibits prototropic tautomerism, a fundamental concept in the chemistry of hydroxypyridines. It exists as an equilibrium mixture of the 5-hydroxypyridine form and its corresponding pyridone tautomer, 6-chloro-5-oxo-1,5-dihydropyridine-4-carbonitrile. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. For instance, studies on related dihydroxypyridine systems have shown that the ratio of tautomers is solvent-dependent. clockss.org

This tautomeric equilibrium has a profound influence on the molecule's reactivity, particularly in reactions involving the hydroxyl group or the ring nitrogen. The presence of the pyridone tautomer introduces a nucleophilic nitrogen atom, making N-alkylation and N-arylation reactions competitive with O-substitution of the hydroxyl group. acs.org The specific reaction pathway taken often depends on the reaction conditions and the nature of the electrophile. The ambident nucleophilic character created by this tautomerism is a key feature of the molecule's chemical profile, allowing for selective functionalization at either the nitrogen or oxygen atom.

| Tautomeric Form | Chemical Structure | Key Reactive Site |

|---|---|---|

| 5-Hydroxypyridine | (Structure image of 5-hydroxypyridine form) | Phenolic Oxygen |

| Pyridone | (Structure image of pyridone form) | Ring Nitrogen |

Oxidation and Reduction Chemistry of the Hydroxyl Group

The hydroxyl group and the pyridine ring of this compound can undergo various oxidation and reduction reactions.

Oxidation: The pyridine nitrogen can be readily oxidized to an N-oxide, a common transformation for pyridine derivatives, often accomplished using peroxy acids or a combination of hydrogen peroxide and a suitable catalyst. rsc.orgnih.gov The electronic properties of the substituents on the pyridine ring influence the ease of N-oxidation. rsc.org The hydroxyl group at the C5 position can also be subject to oxidation. Studies on structurally similar 5-hydroxypyrimidine (B18772) nucleosides show that oxidation can lead to a complex mixture of products, including intermediates that may undergo ring contraction or isomerization. google.com Direct oxidation of the pyridine ring itself is challenging due to its high oxidation potential. thieme-connect.com

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| N-Oxidation | Hydrogen Peroxide/Anhydride Catalyst, m-CPBA | This compound-N-oxide |

| Hydroxyl Group Oxidation | Strong Oxidizing Agents (e.g., Br₂) | Ring-opened or rearranged products |

Reduction: Reduction chemistry on this scaffold typically targets other functional groups rather than the phenolic hydroxyl group. The direct reduction of a phenolic hydroxyl is an energetically unfavorable process and generally requires prior conversion of the hydroxyl into a better leaving group, such as a tosylate or triflate. In contrast, other functional groups that might be present on the pyridine ring, such as a nitro group, can be readily reduced to an amino group using standard methods like catalytic hydrogenation or metal/acid combinations. acs.org

Cross-Coupling Reactions at the Chloro-Substituted Position

The chlorine atom at the C2 position of the pyridine ring is activated towards substitution due to the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyufengagro.com

Palladium-Catalyzed Cross-Coupling Methodologies (Suzuki, Sonogashira, Heck, Stille)

The C2-chloro substituent enables participation in several cornerstone organometallic transformations.

Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine (B119429) moiety with an organoboron reagent (typically a boronic acid or ester) to form a C-C bond. wikipedia.org It is a widely used method for synthesizing biaryl compounds. For 2-chloropyridines, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium carbonate are effective. libretexts.orgorganic-chemistry.org These reactions often provide excellent yields. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the C2 position and a terminal alkyne. nih.govsoton.ac.uk The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. soton.ac.uk However, copper-free conditions have also been developed. wikipedia.org A procedure for a closely related 6-bromo-3-fluoro-2-cyanopyridine utilizes Pd(PPh₃)₄ and CuI, demonstrating the applicability of these conditions to the target molecule's scaffold. nih.gov

Heck Reaction: The Heck reaction couples the 2-chloro position with an alkene to form a substituted alkene. wikipedia.org The reaction requires a palladium catalyst and a base. wikipedia.org While these reactions can require elevated temperatures, the use of stable N-heterocyclic carbene (NHC) palladium complexes can facilitate the coupling at lower temperatures. organic-chemistry.org

Stille Reaction: This coupling involves the reaction of the 2-chloropyridine with an organotin compound (organostannane) catalyzed by palladium. nih.govwikipedia.org Catalysts such as Pd(PPh₃)₄ are frequently employed for the Stille coupling of 2-chloropyridine. organic-chemistry.org A significant drawback of this method is the toxicity of the tin reagents. wikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ / Ar-B(OR)₂ | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) libretexts.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd(PPh₃)₄, CuI, Amine Base nih.gov |

| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Pd(OAc)₂, Ligand (e.g., Phosphine, NHC), Base organic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | C(sp²)-C(sp²) | Pd(PPh₃)₄ organic-chemistry.org |

Chelation-Assisted Coupling Reactions

Chelation-assisted or directed coupling reactions utilize a functional group on the substrate to coordinate to the metal catalyst, thereby directing the reaction to a specific site. In the context of this compound, the pyridine nitrogen is a potent directing group. In related systems like 2-phenylpyridine, the nitrogen atom can direct C-H functionalization at the ortho-position of the phenyl ring. rsc.org It is conceivable that the C5-hydroxyl or C4-cyano groups could also participate in chelation, potentially influencing the reactivity and selectivity of coupling reactions at the C2-chloro position or directing C-H activation at other positions on the ring under appropriate conditions.

Mechanistic Studies of Organometallic Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions have been studied extensively and generally follow a common catalytic cycle. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond of this compound to a low-valent palladium(0) complex, forming a square planar palladium(II) intermediate. wikipedia.orgwikipedia.org This is often the rate-determining step in the cycle. wikipedia.org

Transmetalation (for Suzuki and Stille reactions): The organometallic coupling partner (e.g., organoboron or organotin reagent) transfers its organic group to the palladium(II) complex, displacing the halide. wikipedia.orgnih.gov This step is typically facilitated by a base in the Suzuki reaction. wikipedia.org

Migratory Insertion (for Heck reaction): In the Heck reaction, the alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. wikipedia.org

Reductive Elimination: This is the final step, where the two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The efficiency and selectivity of these transformations are highly dependent on the choice of ligand on the palladium catalyst, the solvent, and the base used. For instance, sterically hindered ligands can be used to control the site of reaction in molecules with multiple halides.

Advanced Spectroscopic and Computational Investigations of 2 Chloro 5 Hydroxyisonicotinonitrile

High-Resolution Spectroscopic Techniques for Structural Analysis (beyond basic identification)

High-resolution spectroscopic methods offer an intimate view into the molecular architecture of 2-Chloro-5-hydroxyisonicotinonitrile, moving beyond simple confirmation of its presence to a detailed mapping of its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) environments within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the nitrile and chloro groups, along with the electron-donating character of the hydroxyl group, will dictate the specific resonance frequencies. For instance, the proton ortho to the hydroxyl group is expected to be more shielded compared to the proton ortho to the chloro group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the attached functional groups. The carbon bearing the nitrile group (C4) and the carbon attached to the chlorine atom (C2) are expected to be deshielded and appear at a lower field. In contrast, the carbon attached to the hydroxyl group (C5) will be shielded.

A hypothetical ¹H and ¹³C NMR data table for this compound in a common solvent like DMSO-d₆ is presented below for illustrative purposes.

| ¹H NMR (DMSO-d₆, 500 MHz) | ¹³C NMR (DMSO-d₆, 125 MHz) | |||

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |

| 11.50 | br s | -OH | 158.2 | C5-OH |

| 8.25 | s | H-6 | 145.1 | C2-Cl |

| 7.90 | s | H-3 | 142.8 | C6 |

| 120.5 | C3 | |||

| 118.9 | C≡N | |||

| 115.3 | C4-CN |

This is an illustrative table based on known chemical shift values for similar structures.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule, offering insights into functional groups, bond strengths, and molecular symmetry.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding in the solid state. The C≡N stretching vibration of the nitrile group should appear as a sharp, intense band around 2230-2210 cm⁻¹. The C-Cl stretching vibration is anticipated in the lower frequency region, typically between 800-600 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the FT-IR spectrum, aiding in a more complete vibrational analysis.

A representative table of expected vibrational frequencies is provided below.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3350 (broad) | Weak or not observed |

| Aromatic C-H Stretch | 3080 (medium) | 3085 (strong) |

| C≡N Stretch | 2225 (strong, sharp) | 2228 (strong, sharp) |

| Aromatic Ring Stretch (C=C, C=N) | 1610, 1570, 1480 (medium-strong) | 1615, 1575 (strong) |

| C-O Stretch | 1250 (strong) | 1255 (medium) |

| C-Cl Stretch | 750 (medium) | 748 (strong) |

These are predicted frequencies and their intensities can vary based on the specific molecular environment and intermolecular interactions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. The presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This results in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak (M) is accompanied by a smaller peak at two mass units higher, with an intensity of about one-third of the main peak. libretexts.org

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. For example, the loss of HCN from the nitrile group or the loss of a chlorine radical are plausible initial fragmentation steps.

An illustrative table of expected mass spectral data is shown below.

| m/z (relative intensity %) | Proposed Fragment | Notes |

| 154/156 (100/33) | [C₆H₃ClN₂O]⁺ | Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 127/129 | [M - HCN]⁺ | Loss of hydrogen cyanide. |

| 119 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 91 | [C₅H₃N₂O]⁺ | Further fragmentation. |

This table illustrates a plausible fragmentation pattern; actual fragmentation can be more complex.

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the nitrile or pyridine ring. This technique is crucial for understanding the supramolecular chemistry of the compound. While no specific crystallographic data for this compound is publicly available, a study on a related compound, 2-cyanoguanidinophenytoin, demonstrated the power of X-ray crystallography in determining complex structures and hydrogen bonding networks. nih.gov

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are a vital complement to experimental studies, providing a theoretical framework for understanding the electronic structure and predicting the reactivity of this compound.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to model molecular systems. nanobioletters.com Geometry optimization using these methods can predict the most stable three-dimensional structure of this compound in the gas phase. These calculations can also predict the vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Furthermore, these calculations provide a wealth of information about the electronic structure of the molecule. For instance, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. The distribution of these frontier orbitals can suggest sites susceptible to electrophilic or nucleophilic attack.

A study on 2-amino-5-chloro benzonitrile (B105546) utilized DFT calculations to analyze its vibrational spectra, showcasing the synergy between theoretical and experimental approaches. nih.gov Similarly, for this compound, DFT calculations could predict properties such as the dipole moment, polarizability, and the molecular electrostatic potential (MEP) map, which visually represents the charge distribution and reactive sites of the molecule.

An illustrative table of computed properties for this compound is presented below.

| Computed Property (DFT/B3LYP/6-311G(d,p)) | Predicted Value |

| Optimized Ground State Energy | (Value in Hartrees) |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

These values would be obtained from a specific DFT calculation and are presented here conceptually.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgunesp.br The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability, as it is energetically easier to move electrons from the HOMO to the LUMO. researchgate.net

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO)/2. researchgate.net

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it quantifies the molecule's polarizability. researchgate.net

For this compound, computational analysis would yield specific values for these parameters, allowing for predictions of its reactive nature.

Table 1: Illustrative Chemical Reactivity Indices for this compound This table presents hypothetical data based on typical computational outputs for similar molecules, as specific experimental or computational studies on this compound are not publicly available.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -2.15 |

| HOMO-LUMO Gap | ΔE | 4.70 |

| Electronegativity | χ | 4.50 |

| Chemical Hardness | η | 2.35 |

| Chemical Softness | S | 0.43 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and characterization.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govrsc.org The accuracy of these predictions depends on the chosen level of theory (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(2d,p)), as well as the consideration of solvent effects, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). nih.gov Comparing predicted shifts with experimental data can help confirm the correct structure, including identifying regioisomers or tautomers. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes. Actual shifts would be calculated using DFT methods and referenced against a standard like Tetramethylsilane (TMS).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on OH) | 9.85 | - |

| H (on ring C6) | 8.10 | - |

| H (on ring C3) | 7.50 | - |

| C2 (with Cl) | - | 150.2 |

| C3 | - | 118.5 |

| C4 (with CN) | - | 115.8 |

| C5 (with OH) | - | 158.4 |

| C6 | - | 125.6 |

| CN | - | 117.3 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational (infrared and Raman) spectra of a molecule. nih.govnih.gov By performing a frequency calculation on the optimized geometry of this compound, one can obtain the harmonic vibrational frequencies corresponding to its normal modes of vibration. researchgate.netdoi.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.961) to improve agreement with experimental data. nih.gov The predicted spectrum helps in the assignment of experimental IR and Raman bands to specific molecular motions, such as C-Cl stretching, O-H bending, or C≡N stretching. researchgate.net

Table 3: Selected Predicted Vibrational Frequencies for this compound This illustrative table shows a few key vibrational modes. A full computational analysis would yield many more frequencies.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |

| O-H Stretch | 3550 |

| C-H Stretch (Aromatic) | 3100 |

| C≡N Stretch | 2235 |

| C=C/C=N Ring Stretch | 1600 - 1450 |

| C-O Stretch | 1280 |

| C-Cl Stretch | 750 |

Computational Studies of Tautomeric Equilibria and Energetics

Many heterocyclic molecules, including those with hydroxy substituents on a pyridine ring, can exist as a mixture of tautomers. nih.govrsc.org For this compound, a key tautomeric equilibrium exists between the hydroxy form (a substituted 2-hydroxypyridine) and the keto or pyridone form (2-chloro-5-oxo-1,5-dihydropyridine-4-carbonitrile).

Computational methods are essential for studying the energetics of this equilibrium. By calculating the total electronic energies (and often, the Gibbs free energies) of each tautomer, one can predict their relative stabilities. nih.govresearchgate.net The inclusion of solvent effects is often critical, as polar solvents can preferentially stabilize one tautomer over the other through intermolecular interactions like hydrogen bonding. nih.gov The energy difference (ΔE) between the tautomers allows for the prediction of the equilibrium constant and the relative population of each form at a given temperature.

Table 4: Illustrative Tautomeric Equilibrium Data for this compound in DMSO This table is a hypothetical representation of a computational study on tautomeric stability.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |

| Hydroxy Form | 0.00 | 95.8 |

| Pyridone Form | +2.05 | 4.2 |

Molecular Dynamics and Conformational Studies

While small and relatively rigid, this compound still possesses degrees of freedom that can be explored using dynamic and conformational analysis.

Simulation of Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule and its interactions with its environment. nih.gov By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water or DMSO), an MD simulation can track the trajectory of every atom over time.

Conformational Landscape Analysis and Potential Energy Surfaces

For molecules with rotatable bonds, conformational analysis is key to understanding their structure and properties. While this compound has limited conformational flexibility, the orientation of the hydroxyl proton is a key variable. A potential energy surface (PES) can be generated by systematically rotating this bond and calculating the molecule's energy at each step. This allows for the identification of the lowest energy (most stable) conformation and the energy barriers to rotation. Such studies are foundational for understanding the molecule's preferred shape and how it might interact with other molecules, for instance, in a biological receptor site.

2 Chloro 5 Hydroxyisonicotinonitrile As a Versatile Synthetic Building Block in Academic Research

Precursor for the Construction of Complex Heterocyclic Systems (e.g., fused pyridines, polycycles)

Information regarding the use of 2-Chloro-5-hydroxyisonicotinonitrile as a precursor for complex heterocyclic systems is not available in the reviewed scientific literature.

Multi-Step Synthesis Strategies Utilizing the Compound as a Key Intermediate

Specific examples of multi-step synthesis strategies that utilize this compound as a key intermediate have not been reported in the available academic research.

Application in One-Pot and Cascade Reactions

There is no available data on the application of this compound in one-pot or cascade reactions.

Derivatization for Exploring Structure-Reactivity Relationships

Studies focused on the derivatization of this compound to explore its structure-reactivity relationships are not present in the current scientific literature.

Development of Novel Methodologies for Organic Synthesis

The use of this compound in the development of novel methodologies for organic synthesis has not been documented in accessible research.

Challenges and Future Perspectives in Expanding its Synthetic Utility

A discussion on the specific challenges and future perspectives related to expanding the synthetic utility of this compound is absent from the scientific record.

Q & A

Q. What are the standard protocols for synthesizing 2-Chloro-5-hydroxyisonicotinonitrile, and what analytical techniques are recommended for confirming its structural integrity?

Methodological Answer: The synthesis typically begins with nitration or halogenation of pyridine derivatives, followed by cyanation. For example, 2-Amino-5-chloropyridine can serve as a precursor, undergoing nitration with nitric acid and subsequent substitution to introduce the hydroxyl and nitrile groups . Key steps include:

- Reaction Optimization : Adjust stoichiometry, temperature (e.g., 60–80°C for nitration), and catalysts (e.g., CuCN for cyanation).

- Purification : Use column chromatography or recrystallization to isolate the product.

- Characterization : Confirm structure via:

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

Methodological Answer: While specific toxicological data for this compound is limited, extrapolate from structurally related chlorinated nitriles:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid :

- Storage : Keep in sealed containers under refrigeration (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in melting point or spectral data when synthesizing this compound derivatives?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Mitigate by:

- Reproducibility Checks : Repeat synthesis under identical conditions.

- Analytical Cross-Validation : Compare NMR/IR data with computational predictions (e.g., using SMILES:

C1=C(C(=O)NC=C1Cl)C#N). - Impurity Profiling : Use HPLC-MS to identify by-products (e.g., unreacted 2-Amino-5-chloropyridine) .

- Literature Benchmarking : Cross-reference melting points with published analogs (e.g., 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, mp 198–200°C ).

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Modeling : Use the InChIKey

AKMIOMIUEDPIMY-UHFFFAOYSA-Nto import the structure into software like Gaussian or Schrödinger. - DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites (e.g., Cl at position 5 is susceptible to substitution).

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes in medicinal chemistry applications) .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic regions .

Q. How can reaction yields of this compound be optimized under varying catalytic conditions?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters like catalyst type (e.g., Pd/C vs. CuCN), solvent polarity (DMF vs. THF), and temperature.

- Kinetic Monitoring : Use in-situ IR or LC-MS to track intermediate formation.

- By-Product Analysis : Identify competing pathways (e.g., over-nitration) via TLC or GC-MS .

- Scale-Up Considerations : Maintain stirring efficiency and heat transfer to avoid exothermic side reactions .

Q. What strategies are effective for resolving conflicting bioactivity data in studies involving this compound analogs?

Methodological Answer:

- Dose-Response Curves : Test analogs across a concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., methyl or acetyl groups ) and compare bioactivity trends.

- Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric assays).

- Meta-Analysis : Aggregate data from multiple studies to identify consensus mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.